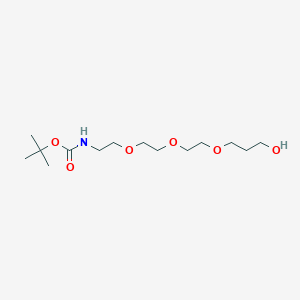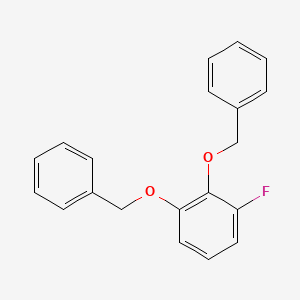
2-(4-(4-Methoxyphenyl)piperidin-1-yl)acetic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(4-Methoxyphenyl)piperidin-1-yl)acetic acid hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and applications . This compound is particularly useful as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Methoxyphenyl)piperidin-1-yl)acetic acid hydrochloride typically involves the reaction of 4-methoxyphenylpiperidine with acetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(4-Methoxyphenyl)piperidin-1-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled temperature and pressure to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Aplicaciones Científicas De Investigación
2-(4-(4-Methoxyphenyl)piperidin-1-yl)acetic acid hydrochloride has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-(4-(4-Methoxyphenyl)piperidin-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. As a semi-flexible linker in PROTACs, it facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein . This process is crucial for regulating protein levels and modulating cellular pathways involved in various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other piperidine derivatives such as:
- 2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride
- 2-(2-(Piperidin-4-yl)phenyl)acetic acid hydrochloride
- 4-[2-(Piperidin-1-yl)ethoxy]benzoic acid hydrochloride
Uniqueness
What sets 2-(4-(4-Methoxyphenyl)piperidin-1-yl)acetic acid hydrochloride apart from these similar compounds is its specific structure, which includes a methoxy group on the phenyl ring. This structural feature can influence its chemical reactivity, biological activity, and suitability as a linker in PROTACs .
Propiedades
Fórmula molecular |
C14H20ClNO3 |
|---|---|
Peso molecular |
285.76 g/mol |
Nombre IUPAC |
2-[4-(4-methoxyphenyl)piperidin-1-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C14H19NO3.ClH/c1-18-13-4-2-11(3-5-13)12-6-8-15(9-7-12)10-14(16)17;/h2-5,12H,6-10H2,1H3,(H,16,17);1H |
Clave InChI |
MOQDAMLGFUDFJF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2CCN(CC2)CC(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Benzyl 3-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate](/img/structure/B14774800.png)


![N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-methylacetamide](/img/structure/B14774827.png)
![8-Ethynyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14774845.png)


![Tert-butyl 3-[2-bromo-5-(3,5-dimethyl-1,2-oxazol-4-yl)phenoxy]pyrrolidine-1-carboxylate](/img/structure/B14774860.png)

